2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methyl group, and a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme 1 (bace1) .
Mode of Action
It’s worth noting that compounds with similar structures often participate in transition metal catalyzed carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .
Biochemical Pathways
Similar compounds have been used in the synthesis of aminoisoindoles, which are bace1 inhibitors . These inhibitors can reduce β-amyloid peptides in the brain, suggesting a potential role in the biochemical pathway related to Alzheimer’s disease .
Result of Action
Based on the potential role of similar compounds in inhibiting bace1 , it could be hypothesized that this compound might have a role in reducing β-amyloid peptides, potentially impacting the progression of Alzheimer’s disease.
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-iodo-3-methyl-6-(trifluoromethyl)pyridine, under specific conditions, including the use of strong bases and high temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be performed to modify the iodine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include iodine derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and catalysts.
Comparison with Similar Compounds
2-Fluoro-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2-Chloro-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2-Bromo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Uniqueness: 2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine stands out due to the presence of the iodine atom, which can impart unique chemical and biological properties compared to its fluorine, chlorine, and bromine analogs
Properties
IUPAC Name |
2-iodo-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3IN3/c1-15-6-5(14-7(15)12)2-4(3-13-6)8(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEUDZVYRQZJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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